2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyridines
Preparation Methods
The synthesis of 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide typically involves the following steps:
Formation of the pyrazolo[1,5-a]pyridine core: This can be achieved through the condensation of aminopyrazoles with various electrophilic reagents such as 1,3-diketones, unsaturated nitriles, or unsaturated ketones.
Introduction of the chlorophenoxy group: This step involves the nucleophilic substitution reaction where a chlorophenol derivative reacts with an appropriate acylating agent.
Acetylation: The final step involves the acetylation of the intermediate product to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit kinase activity, which is crucial for cell signaling pathways . The compound’s ability to interact with these targets is due to its unique structural features, which allow it to bind effectively to the active sites of these proteins .
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide can be compared with other similar compounds such as:
2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide: This compound has a similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
2-(4-methylphenoxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide: The presence of a methyl group instead of chlorine can lead to differences in its chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-11-1-3-14(4-2-11)21-10-15(20)18-12-6-8-19-13(9-12)5-7-17-19/h1-9H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUIHPVBCKBWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC3=CC=NN3C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.